7-|A-Methylthio Spironolactone-D3
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Overview
Description
7-α-Methylthio Spironolactone-D3 is a deuterium-labeled derivative of 7-α-Methylthio Spironolactone. This compound is primarily used in scientific research, particularly in the study of pharmacokinetics and metabolic profiles of drugs. The incorporation of deuterium, a stable isotope of hydrogen, can significantly affect the pharmacokinetic properties of the compound, making it a valuable tool in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-α-Methylthio Spironolactone-D3 involves the deuteration of 7-α-Methylthio Spironolactone. Deuteration is typically achieved by replacing hydrogen atoms with deuterium atoms in the presence of deuterium gas or deuterated reagents under specific reaction conditions. The process requires careful control of temperature, pressure, and reaction time to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of 7-α-Methylthio Spironolactone-D3 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
7-α-Methylthio Spironolactone-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the parent compound .
Scientific Research Applications
7-α-Methylthio Spironolactone-D3 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in the study of reaction mechanisms and metabolic pathways.
Biology: The compound is used to investigate the biological effects of deuterium substitution on cellular processes.
Medicine: It aids in the development of new drugs by providing insights into the pharmacokinetics and metabolism of potential therapeutic agents.
Industry: The compound is utilized in the production of deuterated drugs, which may have improved pharmacokinetic profiles compared to their non-deuterated counterparts .
Mechanism of Action
The mechanism of action of 7-α-Methylthio Spironolactone-D3 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets androgen receptors and mineralocorticoid receptors.
Pathways Involved: By binding to these receptors, the compound inhibits the effects of androgens and aldosterone, leading to its antiandrogenic and antimineralocorticoid effects .
Comparison with Similar Compounds
Similar Compounds
7-α-Thiomethylspironolactone: A major active metabolite of spironolactone with similar antiandrogenic and antimineralocorticoid properties.
Canrenone: Another active metabolite of spironolactone with a longer half-life and similar pharmacological effects
Uniqueness
7-α-Methylthio Spironolactone-D3 is unique due to its deuterium labeling, which enhances its stability and alters its pharmacokinetic profile. This makes it a valuable tool in drug development and scientific research, providing insights that are not possible with non-deuterated compounds .
Properties
Molecular Formula |
C23H32O3S |
---|---|
Molecular Weight |
391.6 g/mol |
IUPAC Name |
(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-(trideuteriomethylsulfanyl)spiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
InChI |
InChI=1S/C23H32O3S/c1-21-8-4-15(24)12-14(21)13-18(27-3)20-16(21)5-9-22(2)17(20)6-10-23(22)11-7-19(25)26-23/h12,16-18,20H,4-11,13H2,1-3H3/t16-,17-,18+,20+,21-,22-,23+/m0/s1/i3D3 |
InChI Key |
FWRDLPQBEOKIRE-UTBKVLCDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)SC |
Origin of Product |
United States |
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